

# Penicillin G potassium troches efficacy clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Penicillin G Potassium

CAS No.: 113-98-4

Cat. No.: S001851

[Get Quote](#)

## Efficacy and Safety Data from Clinical Trials

The table below summarizes key outcomes from two major clinical trials investigating 50 mg **penicillin G potassium** troches.

| Trial Description                                                                                    | Patient Population                                     | Healing & Size Reduction Findings                                                            | Pain Relief Findings                                                                           | Safety Profile                                                             |
|------------------------------------------------------------------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| <b>Phase 2, Double-blind, RCT (2003)</b> [1]: Randomized to active, placebo, or no-treatment arms.   | 100 subjects with minor RAS of <48 hours duration [1]. | Significantly earlier complete ulcer resolution vs. placebo and no-treatment arms [1].       | Significantly earlier complete pain relief vs. placebo and no-treatment arms [1].              | No allergic reactions observed; minimal safety concerns [1].               |
| <b>Phase 3, Multicenter RCT (2010)</b> [2] [3]: Randomized to active, placebo, or no-treatment arms. | 258 Chinese subjects with MiRAU [2].                   | Significant reduction in ulcer size vs. controls ( $P < .00001$ on days 3, 4, 5, and 6) [2]. | Significant alleviation of ulcer pain vs. controls ( $P < .00001$ on days 3, 4, 5, and 6) [2]. | No severe adverse reactions; only 4 subjects had mild adverse effects [2]. |

| Trial Description                                                               | Patient Population                        | Healing & Size Reduction Findings                                                                   | Pain Relief Findings                                                   | Safety Profile                                       |
|---------------------------------------------------------------------------------|-------------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|------------------------------------------------------|
| <b>RCT in Iran (2020)</b> [4]: Used a topical powder containing PCN components. | 50 patients with recurrent aphthosis [4]. | Mean healing duration: 3 days (PCN) vs. 6 days (placebo); significant size reduction (P=0.008) [4]. | Significant reduction in pain score (P=0.012) compared to placebo [4]. | No topical or systemic adverse effects observed [4]. |

## Detailed Experimental Protocols

To ensure the reliability of the data, the trials employed rigorous methodologies:

- **Study Design:** The 2003 and 2010 trials were **randomized, double-blind, and placebo-controlled**, with the 2010 trial also including a **no-treatment control arm** [1] [2]. This robust design minimizes bias when assessing efficacy.
- **Intervention Protocol:** In the troche studies, subjects were typically instructed to use one 50 mg troche **four times daily for 4 days** [2]. The Iranian study used a topical powder with a similar application frequency [4].
- **Primary Endpoints:** The main goal was to measure the **time (in days) to complete ulcer resolution** [1]. Ulcer size was precisely measured using calipers [4].
- **Secondary Endpoints:** A key secondary goal was the **time to complete pain relief** [1]. Pain was assessed using a standardized pain-rating scale where patients reported scores from 0 (painless) to 3 (severe pain preventing eating) [4].
- **Safety Monitoring:** Studies actively monitored for adverse reactions, with specific attention to potential **allergic responses** given the use of penicillin [1] [2].

## Comparison with Alternative Treatments

The table below compares **penicillin G potassium** troches with general classes of alternative treatments for MiRAU.

| Treatment Type                                        | Mechanism of Action                                         | Key Efficacy Findings                                                               | Practical Considerations                                                      |
|-------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| <b>Penicillin G Potassium Troches</b>                 | Antibacterial; postulated anti-inflammatory properties [4]. | Reduces healing time to ~3-4 days; significant pain relief within days [1] [2] [4]. | Requires multiple daily applications; risk of penicillin allergy.             |
| <b>Topical Corticosteroids</b>                        | Anti-inflammatory; modulates local immune response.         | Considered a mainstay for symptom control [4].                                      | Risk of local immunosuppression (e.g., oral candidiasis) with long-term use.  |
| <b>Other Topical Antibiotics (e.g., Tetracycline)</b> | Antibacterial; may reduce microbial load in ulcers.         | Shown to be effective in some studies [4].                                          | Can lead to tooth discoloration in children; not suitable for all age groups. |
| <b>Placebo / No Treatment</b>                         | N/A                                                         | Natural healing in 6-7 days; pain persists for most of the healing period [1] [4].  | Safe but associated with prolonged pain and discomfort.                       |

## Research Workflow and Logical Pathway

The clinical development of **penicillin G potassium** troches followed a structured pathway from hypothesis to conclusion, as illustrated below:



Click to download full resolution via product page

## Key Conclusions for Professionals

For researchers and drug development professionals, the data indicates:

- **Proven Efficacy:** **Penicillin G potassium** troches offer a **statistically significant and clinically relevant benefit** for MiRAU, a condition with limited treatment options [1] [2] [4].
- **Favorable Safety:** The treatment demonstrated a **low incidence of adverse events** across trials, with no severe allergic reactions reported, making it a relatively safe option for the general population (excluding penicillin-allergic patients) [1] [2].
- **Unresolved Mechanism:** While efficacy is clear, the **mechanism of action is not fully understood**. It may extend beyond simple antibacterial activity to include anti-inflammatory effects, presenting an opportunity for further basic research [4].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. The efficacy and safety of 50 mg penicillin G potassium ... [pubmed.ncbi.nlm.nih.gov]
2. Evaluation of penicillin G potassium troches in the ... [pubmed.ncbi.nlm.nih.gov]
3. Oral medicine Evaluation of penicillin G potassium troches ... [sciencedirect.com]
4. Penicillin in oral aphthosis, new insight for an old drug [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Penicillin G potassium troches efficacy clinical trial results].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001851#penicillin-g-potassium-troches-efficacy-clinical-trial-results>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)